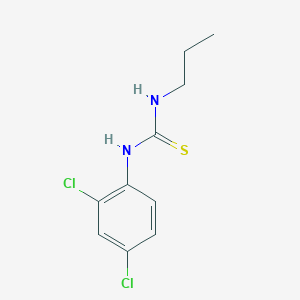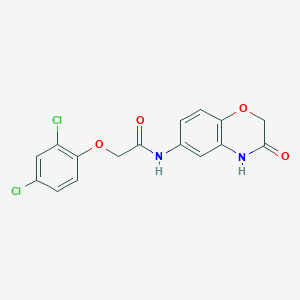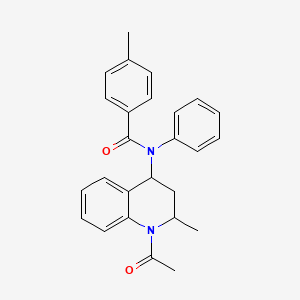
N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide, also known as BPP, is a chemical compound that has been widely studied for its potential use in scientific research. BPP is a propanamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide is complex and not fully understood, but it is thought to involve the modulation of the endocannabinoid system. This compound has been shown to bind to CB1 receptors with high affinity, which can lead to the activation of downstream signaling pathways. This activation can result in a range of effects, including the modulation of pain sensation, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. In animal studies, this compound has been shown to reduce pain sensitivity and increase appetite, suggesting that it may have potential therapeutic applications in the treatment of pain and eating disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating that it may have potential as a treatment for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to selectively target the endocannabinoid system, which can be difficult to study using other methods. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective tool for researchers. However, there are also some limitations to using this compound in lab experiments. For example, its effects on the endocannabinoid system can be complex and difficult to interpret, and it may not be suitable for all types of experiments.
将来の方向性
There are many potential future directions for research on N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of new therapeutic applications for this compound, such as the treatment of pain, eating disorders, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. This could involve the development of new techniques for studying the endocannabinoid system, as well as the synthesis of new derivatives of this compound with different properties and effects. Overall, this compound is a promising tool for scientific research with many potential applications and avenues for future exploration.
合成法
N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromobenzyl bromide with 4-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-2-methylpropionyl chloride to yield this compound. The synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
科学的研究の応用
N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide has been used in a variety of scientific research applications, including as a tool for studying the role of the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that play a critical role in regulating a range of physiological processes, including pain sensation, appetite, and mood. This compound has been shown to interact with the endocannabinoid system by binding to CB1 receptors, which are found throughout the body and brain.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKFXMMNFOJLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4996583.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)

![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)

![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)